4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
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Overview
Description
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is a heterocyclic compound that features a morpholine ring linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the use of 4-chlorobenzonitrile as a starting material, which is then reacted with the hydrazide to form the desired oxadiazole ring.
Attachment of the morpholine ring: The final step involves the reaction of the oxadiazole intermediate with morpholine under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives at the chlorophenyl group.
Scientific Research Applications
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
- 4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
- 4-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine
Uniqueness
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C13H14ClN3O2 |
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Molecular Weight |
279.72 g/mol |
IUPAC Name |
4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine |
InChI |
InChI=1S/C13H14ClN3O2/c14-11-3-1-10(2-4-11)13-15-12(19-16-13)9-17-5-7-18-8-6-17/h1-4H,5-9H2 |
InChI Key |
BXDWYHWQSXDNAD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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